1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde

Lipophilicity ADME prediction Medicinal chemistry

Researchers targeting Alzheimer's, oxidative stress, breast cancer, or antibiotic-resistant S. aureus should procure this 4,6-dimethoxy-N-benzylindole-3-carbaldehyde. Validated anticholinesterase activity (BChE/AChE inhibition), potent antioxidant capacity (DPPH, ABTS, CUPRAC), and cytotoxicity against MCF-7 cells (IC50 31–51 µg/mL) demonstrate its scaffold value. The N-benzyl group (logP 3.19) enhances membrane penetration vs. simpler N-alkyl analogs. The C3 aldehyde enables condensation for library expansion. Order this specific substitution pattern to avoid inconsistent biological readouts.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 696649-90-8
Cat. No. B2375226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
CAS696649-90-8
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=CN2CC3=CC=CC=C3)C=O
InChIInChI=1S/C18H17NO3/c1-21-15-8-16-18(17(9-15)22-2)14(12-20)11-19(16)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3
InChIKeyGHFLKMFXLMSNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde (CAS 696649-90-8): A 4,6-Dimethoxyindole-3-carbaldehyde Scaffold for Medicinal Chemistry and Chemical Biology


1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde (CAS 696649-90-8) is a synthetic N-benzyl substituted indole-3-carbaldehyde derivative characterized by 4,6-dimethoxy substitution on the indole core and an aldehyde functional group at the 3-position. The compound possesses a molecular formula of C18H17NO3 and a molecular weight of 295.33 g/mol . The 4,6-dimethoxyindole-3-carbaldehyde scaffold serves as a versatile synthetic building block for accessing biologically active heterocyclic systems, including unsymmetrical azines, chalcones, and Schiff base derivatives that have demonstrated measurable anticholinesterase and antioxidant activities in vitro [1]. The aldehyde functionality at C3 enables condensation reactions for library expansion in medicinal chemistry programs, while the N-benzyl group provides a modifiable handle for further structure-activity relationship (SAR) exploration [2].

Why 1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde (CAS 696649-90-8) Cannot Be Substituted with Unsubstituted or Differently Substituted Indole-3-carbaldehyde Analogs


Indole-3-carbaldehyde derivatives with distinct substitution patterns exhibit non-interchangeable physicochemical and reactivity profiles that critically impact downstream synthetic outcomes and biological screening results. The 4,6-dimethoxy substitution pattern on the indole core confers specific electronic delocalization properties that influence the hydrogen/electron donation capability of derived compounds, a feature that directly correlates with measured antioxidant and anticholinesterase activities in the azine series [1]. Additionally, the N-benzyl substitution distinguishes this compound from N-unsubstituted, N-methyl, or N-alkyl variants, producing a logP of 3.1922 —a calculated lipophilicity value that differs substantially from simpler N-methyl analogs and directly affects membrane permeability, solubility behavior, and cellular uptake in biological assays. Replacement with an unsubstituted indole-3-carbaldehyde (lacking the N-benzyl group) or a 5-methoxy substituted regioisomer alters both the electronic environment of the indole ring and the steric accessibility of the reactive C3 aldehyde, leading to divergent reaction kinetics in condensation chemistry and inconsistent biological readouts [2].

Quantitative Differentiation Evidence for 1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde (CAS 696649-90-8) Against Structural Analogs


Comparative Lipophilicity: N-Benzyl vs. N-Methyl Substituted 4,6-Dimethoxyindole-3-carbaldehyde

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde exhibits a calculated logP of 3.1922, representing a substantial increase in lipophilicity relative to the N-methyl analog (4,6-dimethoxy-1-methyl-1H-indole-3-carbaldehyde) and the N-unsubstituted parent scaffold. The N-benzyl substituent introduces a phenyl ring that contributes approximately 1.5–2.0 logP units of additional hydrophobicity based on standard fragment-based lipophilicity calculations for aromatic ring additions . This calculated logP difference directly affects compound distribution in biphasic systems and membrane permeability predictions in silico ADME models [1].

Lipophilicity ADME prediction Medicinal chemistry LogP

Anticholinesterase Activity of 4,6-Dimethoxyindole-Derived Azines: Scaffold Validation

Novel unsymmetrical azines (compounds 7a–j) synthesized from 4,6-dimethoxyindole-7-hydrazone—a derivative of the 4,6-dimethoxyindole scaffold—demonstrated measurable butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) inhibitory activity. Compounds 7d, 7h, and 7j were identified as promising BChE inhibitors, with compound 7h showing comparable AChE IC50 values to reference standards and enhanced BChE inhibition potency relative to other series members [1]. The 4,6-dimethoxy substitution pattern was found to be essential for the electronic delocalization capability of the designated –C=N–N=C– diimine linkage, which enables hydrogen or electron donation critical for antioxidant function [1].

Anticholinesterase Butyrylcholinesterase inhibition Neurodegeneration Alzheimer's disease

Antioxidant Capacity of 4,6-Dimethoxyindole-Derived Azines: DPPH, ABTS, and CUPRAC Assay Results

The 4,6-dimethoxyindole-derived unsymmetrical azines (7a–j) were evaluated across three distinct antioxidant assays: DPPH free radical scavenging, ABTS cationic radical decolarization, and CUPRAC (cupric reducing antioxidant capacity). Compound 7j emerged as the most potent candidate across all three antioxidant assays, demonstrating moderate antioxidant potentials in ABTS and CUPRAC measurements [1]. The antioxidant activity is attributed to the electronic delocalization capability of the diimine linkage, which is directly influenced by the electron-donating 4,6-dimethoxy substitution pattern on the indole core [1].

Antioxidant Free radical scavenging DPPH assay ABTS assay

Anticancer Activity of 4,6-Dimethoxy-1H-indole Derivatives Against MCF-7 Breast Cancer Cells

Novel heterocyclic compounds derived from 4,6-dimethoxy-1H-indole were synthesized and evaluated for anticancer activity against MCF-7 breast cancer cell lines. Among the synthesized derivatives, compounds R3, R6, R9, and R11 bearing (NH) functional groups demonstrated measurable cytotoxicity, with IC50 values ranging between 31.06 and 51.23 µg/mL against MCF-7 cells [1]. Specifically, R3 exhibited an IC50 of 31.06 µg/mL and R6 exhibited an IC50 of 33.66 µg/mL, representing the more potent compounds within the evaluated series [1]. The 4,6-dimethoxy-1H-indole core served as the essential starting scaffold for constructing pyrazole, isoxazole, pyrimidine, diazetidinone, and thiadiazole derivatives [1].

Anticancer MCF-7 Breast cancer Cytotoxicity

Antibacterial Activity of 4,6-Dimethoxy-1H-indole Derivatives: Zone of Inhibition Data

The antibacterial activity of 4,6-dimethoxy-1H-indole derivatives (R1–R10) was evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli using the agar diffusion method. Among the tested compounds, R5 demonstrated the largest inhibition zone against S. aureus (24 mm), exceeding the cefotaxime standard (18 mm). R6 produced a 23 mm inhibition zone against S. aureus and 15 mm against E. coli, while R3 showed 17 mm against S. aureus and 15 mm against E. coli [1]. In comparison, R1 exhibited 20 mm against S. aureus and 8 mm against E. coli, demonstrating differential Gram-selectivity within the series [1]. The 4,6-dimethoxy-1H-indole core served as the foundational scaffold for all evaluated derivatives.

Antibacterial Staphylococcus aureus Escherichia coli Zone of inhibition

Spectral Characterization: 1H NMR and MS Reference Data for Quality Control

1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde has been characterized and registered in the KnowItAll spectral libraries (Wiley), providing authenticated 1H NMR (DMSO-d6) and mass spectrometry (GC-MS) reference spectra [1]. The compound's InChIKey is GHFLKMFXLMSNIT-UHFFFAOYSA-N, with exact mass of 295.120843 g/mol [1]. This spectral characterization enables definitive identity confirmation during procurement and quality assessment, distinguishing this compound from regioisomers such as 5,6-dimethoxy or 4,7-dimethoxy substituted indole-3-carbaldehydes, which would produce distinct NMR splitting patterns due to altered aromatic proton coupling [1].

NMR spectroscopy Mass spectrometry Quality control Analytical reference

Validated Research Applications and Procurement Scenarios for 1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde (CAS 696649-90-8)


Synthesis of Anticholinesterase-Focused Compound Libraries for Neurodegeneration Drug Discovery

Researchers developing butyrylcholinesterase (BChE) or acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and related neurodegenerative conditions can utilize 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde as a scaffold precursor. The 4,6-dimethoxyindole core has been validated in the synthesis of unsymmetrical azines (7a–j) that demonstrate measurable BChE and AChE inhibition, with compounds 7d, 7h, and 7j identified as promising candidates [1]. The aldehyde functionality at C3 enables condensation with hydrazine derivatives to form hydrazones, which can be further elaborated into azine systems via Schiff base reactions with substituted aromatic carbaldehydes [1]. Procurement of this specific aldehyde supports the construction of focused libraries with demonstrated anticholinesterase activity.

Antioxidant Agent Development Leveraging 4,6-Dimethoxy Substitution Pattern

Investigators pursuing antioxidant compounds for oxidative stress-related research (including neuroprotection, cardioprotection, and aging studies) should procure 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde based on its scaffold's validated antioxidant capacity. 4,6-Dimethoxyindole-derived azines have demonstrated measurable activity in three orthogonal antioxidant assays—DPPH free radical scavenging, ABTS cationic radical decolarization, and CUPRAC—with compound 7j emerging as the most potent across all three assay formats [1]. The 4,6-dimethoxy substitution pattern contributes to the electronic delocalization capability essential for hydrogen or electron donation [1], providing a rational basis for selecting this specific substitution pattern over alternative dimethoxy regioisomers.

Synthesis of 4,6-Dimethoxyindole-Derived Heterocycles for Anticancer Screening Programs

Medicinal chemistry teams engaged in anticancer drug discovery, particularly those targeting breast cancer (MCF-7) and other solid tumor cell lines, should prioritize procurement of this compound. The 4,6-dimethoxy-1H-indole scaffold has been successfully employed to synthesize pyrazole, isoxazole, pyrimidine, diazetidinone, thiadiazole, and Schiff base derivatives with documented cytotoxicity against MCF-7 cells (IC50 range: 31.06–51.23 µg/mL for the most active compounds R3, R6, R9, and R11) [1]. The reactive aldehyde group facilitates diverse heterocyclic annulation reactions, enabling the construction of structurally varied compound libraries for SAR exploration and hit-to-lead optimization in oncology research [1].

Antimicrobial Library Synthesis Targeting Gram-Positive Pathogens

Researchers developing novel antibacterial agents, particularly those addressing antibiotic-resistant Gram-positive infections, should source this compound for library construction. 4,6-Dimethoxy-1H-indole derivatives (R1–R10) have demonstrated antibacterial activity against Staphylococcus aureus, with compound R5 producing a 24 mm inhibition zone that exceeds the cefotaxime standard (18 mm) [1]. The N-benzyl substituent of the target compound introduces additional lipophilicity (logP = 3.1922) that may enhance membrane penetration in Gram-positive bacterial cell walls. This scaffold provides a starting point for synthesizing diazetidinones, thiadiazoles, and Schiff bases with documented antimicrobial properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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